
Pirlindole lactate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pirlindole lactate: is a reversible inhibitor of monoamine oxidase A (MAO-A), primarily used as an antidepressant. It was developed and is currently used in Russia. The compound is structurally and pharmacologically related to metralindole and shares similar properties . This compound has demonstrated efficacy in treating major depression and fibromyalgia .
Preparation Methods
Synthetic Routes and Reaction Conditions: Pirlindole lactate can be synthesized through a series of chemical reactions involving the formation of its core structure, followed by lactate addition. The synthetic route typically involves the cyclization of appropriate precursors to form the pyrazino[3,2,1-jk]carbazole core, followed by methylation and subsequent lactate addition .
Industrial Production Methods: Industrial production of this compound involves optimizing reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process is scaled up from laboratory conditions to industrial reactors, ensuring consistency and efficiency .
Chemical Reactions Analysis
Cyclization Reaction
The enantiomerically pure intermediate (S)-6-methyl-N-((S)-1-phenylethyl)-2,3,4,9-tetrahydro-1H-carbazol-1-amine (VI) undergoes cyclization with ethylene glycol ditosylate in 1,3-dimethyl-2-imidazolidinone (DMI) using sodium hydride (NaH) as the alkaline agent .
Parameter | Condition |
---|---|
Temperature | 50–120°C (optimized at 60°C) |
Reaction Time | 1–20 hours (optimized at 2 hours) |
Molar Ratio (NaH:VI) | 1.2:1 |
Solvent | DMI |
This step forms the hexahydro-pyrazino[3,2,1-jk]carbazole core (VII ) .
Catalytic Hydrogenolysis
Intermediate VII undergoes hydrogenolysis to remove the phenylethyl group, yielding (S)-pirlindole free base :
Parameter | Condition |
---|---|
Catalyst | Pd/C (9 mol%) |
Solvent | Methanol |
Hydrogen Pressure | 1.8–2.0 MPa |
Temperature | 20–70°C (optimized at 50°C) |
Reaction Time | 2–8 hours (optimized at 5 hours) |
Yield | 77% (hydrochloride salt) |
Salt Formation with Lactic Acid
The free base reacts with lactic acid under mild conditions to form pirlindole lactate :
(S)-Pirlindole+Lactic Acid→Pirlindole Lactate
The lactate salt is favored for its solubility and crystallinity .
Metabolic Reactions
In vivo, pirlindole undergoes MAO-A-catalyzed oxidation to form dehydropirlindole, a metabolite with enhanced MAO-A inhibitory activity :
Parameter | Detail |
---|---|
Enzyme | Monoamine oxidase A (MAO-A) |
Reaction Type | Oxidative dehydrogenation |
Metabolite | Dehydropirlindole |
Biological Role | Potent, slowly reversible MAO-A inhibitor |
This reaction occurs through a proposed mechanism involving hydride transfer from the tetracyclic structure .
Stability and Degradation
This compound demonstrates sensitivity to acidic/basic conditions and oxidative environments :
Hydrolytic Degradation
Under acidic conditions (e.g., gastric pH), the lactate moiety may dissociate, releasing free pirlindole. Neutralization studies in methanol/ammonia solutions confirm reversible salt formation .
Oxidative Stability
Exposure to peroxides or metal ions (e.g., Fe³⁺) induces oxidative degradation. Rat neuronal cell studies show that this compound mitigates iron-induced oxidative stress via radical scavenging .
Comparative Reaction Data
The table below contrasts key reactions of this compound with its hydrochloride salt :
Reaction Parameter | This compound | Pirlindole Hydrochloride |
---|---|---|
Solubility (H₂O) | High | Moderate |
Crystallization | Ethanol/iPrOH | Benzene/MeOH |
Melting Point | Not reported | 220–222°C (decomp.) |
Bioavailability | 90% (estimated) | 90% (similar) |
Mechanistic Insights
-
Cyclization : Directed by the dimsyl anion (generated from NaH/DMSO), facilitating nucleophilic attack on ethylene glycol ditosylate .
-
Hydrogenolysis : Pd/C catalyzes cleavage of the benzylic C–N bond under H₂ pressure, with methanol stabilizing the intermediate .
-
Salt Formation : Proton transfer from lactic acid to the tertiary amine of pirlindole, driven by pKa differences (pKa ~4.5 for lactic acid vs. ~9.5 for pirlindole) .
Scientific Research Applications
Pirlindole lactate is a compound used as an antidepressant, primarily in Russia and some European countries . It functions as a selective, reversible inhibitor of monoamine oxidase A (MAO-A), an enzyme that breaks down monoamines like serotonin, norepinephrine, and dopamine in the brain . By inhibiting MAO-A, pirlindole increases the availability of these neurotransmitters, which can help alleviate symptoms of depression . Pirlindole's efficacy and safety have been demonstrated in placebo-controlled studies . It is also being researched for the treatment of fibromyalgia .
Treatment of Depression
This compound is primarily used for treating major depression . As a reversible inhibitor of MAO-A, it increases the levels of neurotransmitters in the brain, which helps to improve mood and alleviate depressive symptoms .
Fibromyalgia Research
Pirlindole is under investigation for the treatment of fibromyalgia syndrome, a chronic condition characterized by widespread pain and fatigue . Studies suggest that pirlindole may be a safe and effective option for managing fibromyalgia symptoms .
Neuroprotective Effects
Research indicates that pirlindole and its derivative, dehydropirlindole (DHP), have neuroprotective properties . These compounds can protect neuronal cells from oxidative stress induced by iron . In vitro studies have shown that pirlindole and DHP significantly reduce cell mortality in hippocampal cells exposed to oxidative stress .
Safety and Tolerability
Pirlindole has a favorable tolerability profile, with no significant impact on cardiovascular dynamics . Unlike some other MAO inhibitors, pirlindole does not cause a "cheese effect," which is a dangerous reaction that can occur when consuming tyramine-rich foods . Pirlindole appears to have an activating rather than a sedating effect, with studies indicating that it does not impair sensorimotor performance relevant to driving a motor vehicle .
Pharmacological Properties
- Absorption: Pirlindole is well absorbed in the body, with a bioavailability of 90% .
- Protein Binding: It has a high protein binding rate of 97% in plasma .
- Metabolism: Pirlindole is metabolized in the liver . Studies in animals show variations in metabolism, with rats mainly eliminating the unconjugated drug and dogs eliminating mostly conjugated drug .
- Elimination: The drug is mainly eliminated through the kidneys, with only a small fraction (0.4-0.5%) excreted unchanged in urine .
- Half-life: Pirlindole has a short half-life of approximately 0.7 hours .
- Clearance: It has a high plasma clearance rate .
- Targets: Pirlindole acts as an antagonist on Amine oxidase [flavin-containing] A, 5-hydroxytryptamine receptor 1A, and Alpha-2A adrenergic receptor in humans .
Data Table
Property | Value |
---|---|
Bioavailability | 90% |
Protein Binding | 97% |
Metabolism | Hepatic |
Route of Elimination | Renal |
Half-life | 0.7 hours |
Plasma Clearance | 450–1000 1/h |
Primary Use | Treatment of Major Depression |
Secondary Use | Fibromyalgia |
Mechanism of Action
Pirlindole lactate exerts its effects by selectively and reversibly inhibiting monoamine oxidase A (MAO-A). This enzyme is responsible for the breakdown of monoamine neurotransmitters such as serotonin, norepinephrine, and dopamine. By inhibiting MAO-A, this compound increases the levels of these neurotransmitters in the brain, leading to improved mood and alleviation of depressive symptoms . Additionally, this compound has been shown to inhibit the reuptake of noradrenaline and 5-hydroxytryptamine, further contributing to its antidepressant effects .
Comparison with Similar Compounds
Metralindole: Structurally and pharmacologically related to pirlindole lactate, also a reversible inhibitor of MAO-A.
Moclobemide: Another reversible inhibitor of MAO-A, used as an antidepressant.
Clorgyline: An irreversible inhibitor of MAO-A, used primarily in research.
Uniqueness: this compound is unique in its dual mechanism of action, involving both MAO-A inhibition and reuptake inhibition of noradrenaline and 5-hydroxytryptamine. This dual action contributes to its efficacy in treating depression and fibromyalgia .
Properties
CAS No. |
292039-20-4 |
---|---|
Molecular Formula |
C18H24N2O3 |
Molecular Weight |
316.4 g/mol |
IUPAC Name |
2-hydroxypropanoic acid;12-methyl-1,4-diazatetracyclo[7.6.1.05,16.010,15]hexadeca-9(16),10(15),11,13-tetraene |
InChI |
InChI=1S/C15H18N2.C3H6O3/c1-10-5-6-14-12(9-10)11-3-2-4-13-15(11)17(14)8-7-16-13;1-2(4)3(5)6/h5-6,9,13,16H,2-4,7-8H2,1H3;2,4H,1H3,(H,5,6) |
InChI Key |
PXRNCRKTECAYRB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)N3CCNC4C3=C2CCC4.CC(C(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.